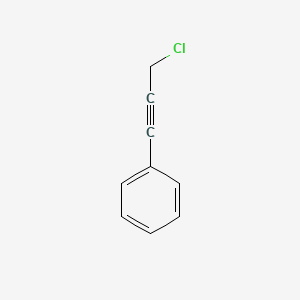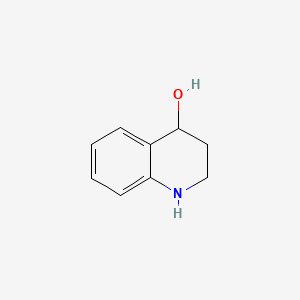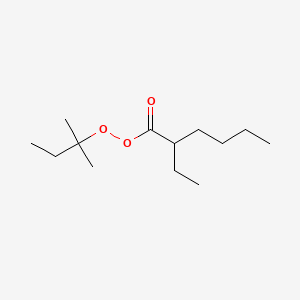
tert-Amyl peroxy-2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-amyl peroxy-2-ethylhexanoate appears as colorless to pale yellow liquid. May explode if exposed to heat , shock, or friction. Material must be stored and transported in temperature controlled container. Insoluble in water.
Wissenschaftliche Forschungsanwendungen
Decomposition Kinetics
The thermal decomposition of tert-Amyl peroxy-2-ethylhexanoate (TAPO) has been extensively studied. Research indicates that TAPO and similar aliphatic tert-amyl (TA) peroxyesters exhibit first-order decomposition kinetics. These kinetics are influenced by factors such as pressure, temperature, and the nature of the R moiety's carbon atom that is in α-position to the carbonyl group. The activation energies and volumes observed suggest differing decomposition mechanisms based on the nature of the R group's carbon atom (Buback, Nelke, & Vögele, 2003).
Polymerization Processes
TAPO is used as a difunctional radical initiator in Reverse Iodine Transfer Polymerization (RITP) for styrene, methyl methacrylate, and butyl acrylate. Its decomposition leads to the generation of free radicals, instrumental in initiating polymerization. The efficiency of this process can be quantified through parameters such as the apparent efficiency coefficients α and β (Enríquez-Medrano et al., 2016).
Hazard Evaluation in Presence of Metal Ions
The thermal hazard of TAPO mixed with metal ions such as Cu2+, Ni2+, and Fe2+ has been assessed. This research is crucial for safety in industrial processes, as the mixing with contaminants like metal ions can lead to runaway reactions and accelerated decomposition (Tsai et al., 2013).
Impact of Water and NaOH Solution
The thermal hazard of tert-amyl peroxy-2-ethylhexanoate mixed with impurities like water and sodium hydroxide solution has been evaluated. This research is significant for understanding the safety implications of common impurities in the polymerization process (Hua et al., 2020).
Green Technology in Process Manufacturing
Studies have focused on green technology to improve the process manufacturing and storage management of organic peroxides like TAPO. These studies aim to enhance safety and efficiency in the chemical industry, particularly in contexts involving polymerization initiators and cross-linking agents (Lin & Tseng, 2012).
Radical Addition in Organic Synthesis
TAPO has been used to initiate the radical acylation of allyl ester with benzaldehyde, synthesizing carbonyl-containing compounds. This reaction demonstrates the utility of TAPO in organic synthesis, particularly in creating compounds with potential applications in various fields (Sun et al., 2022).
Eigenschaften
CAS-Nummer |
686-31-7 |
|---|---|
Produktname |
tert-Amyl peroxy-2-ethylhexanoate |
Molekularformel |
C13H26O3 |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
2-methylbutan-2-yl 2-ethylhexaneperoxoate |
InChI |
InChI=1S/C13H26O3/c1-6-9-10-11(7-2)12(14)15-16-13(4,5)8-3/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
IFXDUNDBQDXPQZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)OOC(C)(C)CC |
Kanonische SMILES |
CCCCC(CC)C(=O)OOC(C)(C)CC |
Andere CAS-Nummern |
686-31-7 |
Physikalische Beschreibung |
Tert-amyl peroxy-2-ethylhexanoate appears as colorless to pale yellow liquid. May explode if exposed to heat , shock, or friction. Material must be stored and transported in temperature controlled container. Insoluble in water. Liquid |
Piktogramme |
Flammable; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



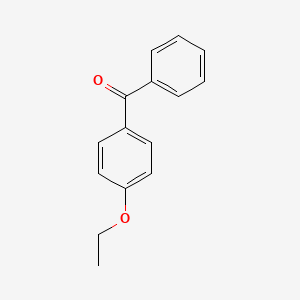
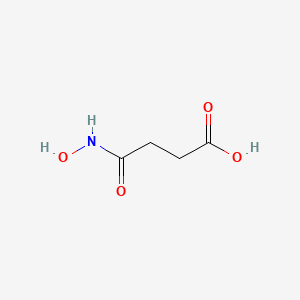
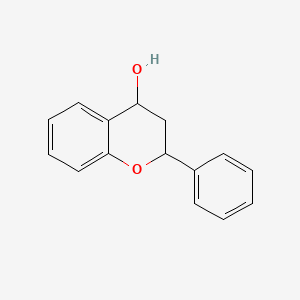
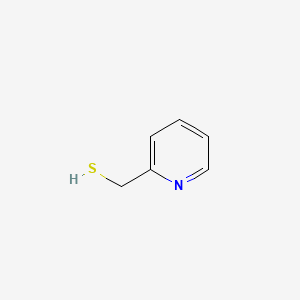

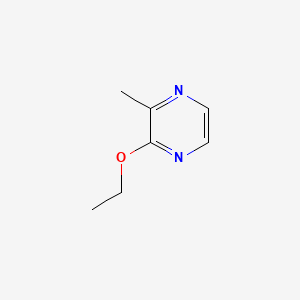
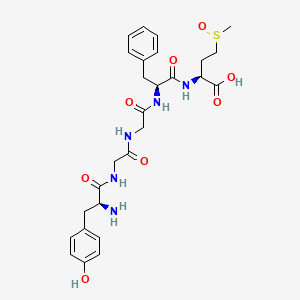
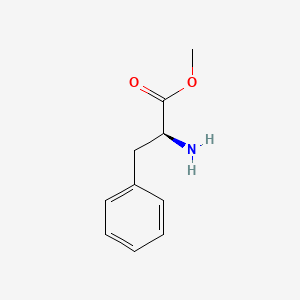
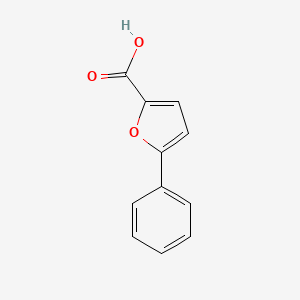
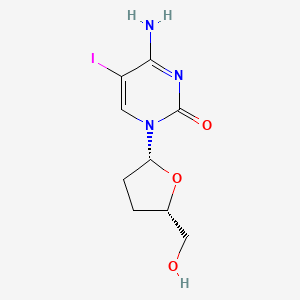
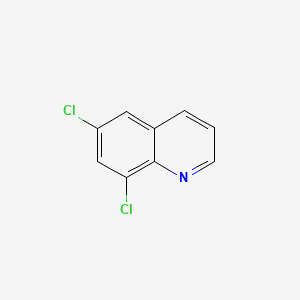
![4-Chloro-3h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1583625.png)
